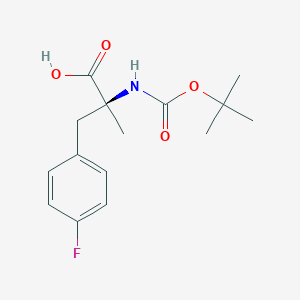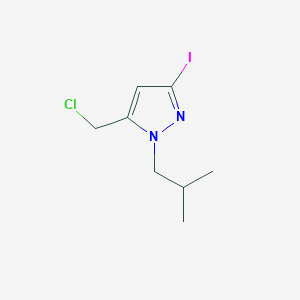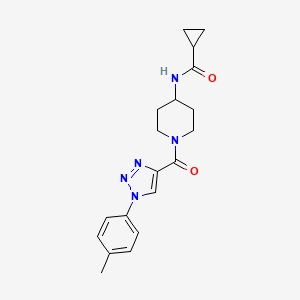![molecular formula C21H13BrN2O4 B2693819 7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-32-1](/img/structure/B2693819.png)
7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13BrN2O4 and its molecular weight is 437.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitors of Glycolic Acid Oxidase
Compounds with structural similarities to 7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been explored for their potential as inhibitors of glycolic acid oxidase. For example, novel derivatives of 3-hydroxy-1H-pyrrole-2,5-dione have shown to be potent, competitive inhibitors of porcine liver glycolic acid oxidase in vitro. Such inhibitors have applications in reducing urinary oxalate levels in ethylene glycol-fed rats, suggesting potential therapeutic applications in conditions like hyperoxaluria (Rooney et al., 1983).
Photoluminescent Materials
Another area of interest is the development of photoluminescent materials. Polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have been synthesized, demonstrating potential for electronic applications due to their strong photoluminescence and photochemical stability. These materials, based on π-conjugated polymers containing DPP and phenylene units, exhibit promising properties for use in optoelectronic devices (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Research has also been conducted on derivatives of 1H-pyrrole-2,5-dione for their application as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies have shown that such derivatives are effective in preventing corrosion, highlighting their potential in materials protection and industrial applications (Zarrouk et al., 2015).
Organic Synthesis and Heterocyclic Chemistry
Additionally, research into the synthetic applications of related compounds has led to the development of new methodologies for constructing complex heterocyclic structures. For instance, L-proline-catalyzed reactions have facilitated the synthesis of structurally complex heterocyclic ortho-quinones, demonstrating the versatility of these compounds in organic synthesis and the potential for developing novel pharmaceuticals and materials (Rajesh et al., 2011).
Eigenschaften
IUPAC Name |
7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O4/c1-11-9-16(23-28-11)24-18(12-5-3-2-4-6-12)17-19(25)14-10-13(22)7-8-15(14)27-20(17)21(24)26/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQPFIDDULJCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2693738.png)
![5-Methyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2693740.png)


![[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2693745.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide](/img/structure/B2693748.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2693751.png)
![1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2693752.png)
![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2693754.png)
![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)

![Tert-butyl 3-[4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2693758.png)
![N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2693759.png)
